molecular formula C25H25F3O6 B11649992 propan-2-yl {[3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

propan-2-yl {[3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11649992
M. Wt: 478.5 g/mol
InChI Key: LEWDEBVXNNXLHX-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a unique structure that includes a chromen-4-one core, a trifluoromethyl group, and a tert-butylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the chromen-4-one core, followed by the introduction of the trifluoromethyl group and the tert-butylphenoxy moiety. The final step involves esterification with propan-2-yl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, PROPAN-2-YL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the chromen-4-one core play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
  • PROPAN-2-YL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE

Uniqueness

The uniqueness of PROPAN-2-YL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE lies in its specific combination of functional groups. The presence of the tert-butylphenoxy moiety and the trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25F3O6

Molecular Weight

478.5 g/mol

IUPAC Name

propan-2-yl 2-[3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C25H25F3O6/c1-14(2)32-20(29)13-31-17-10-11-18-19(12-17)34-23(25(26,27)28)22(21(18)30)33-16-8-6-15(7-9-16)24(3,4)5/h6-12,14H,13H2,1-5H3

InChI Key

LEWDEBVXNNXLHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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